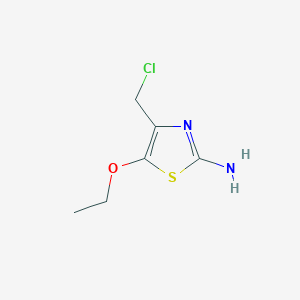
2,2'-Disulfanediylbis(4-cyclopentylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4-cyclopentylphenol) is a chemical compound characterized by the presence of two cyclopentylphenol groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-cyclopentylphenol) typically involves the reaction of 4-cyclopentylphenol with a disulfide-forming reagent. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(4-cyclopentylphenol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4-cyclopentylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress and redox biology.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4-cyclopentylphenol) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reversibly oxidized and reduced, allowing the compound to participate in various biochemical processes. The phenolic groups may also interact with biological targets, potentially influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(1H-pyrroles): These compounds also contain a disulfide bond but differ in their aromatic structure.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in having a disulfide bond but with different substituents on the aromatic rings
Uniqueness
2,2’-Disulfanediylbis(4-cyclopentylphenol) is unique due to the presence of cyclopentyl groups, which may confer distinct steric and electronic properties compared to other disulfide-containing compounds
Propriétés
Numéro CAS |
88661-15-8 |
|---|---|
Formule moléculaire |
C22H26O2S2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-cyclopentyl-2-[(5-cyclopentyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C22H26O2S2/c23-19-11-9-17(15-5-1-2-6-15)13-21(19)25-26-22-14-18(10-12-20(22)24)16-7-3-4-8-16/h9-16,23-24H,1-8H2 |
Clé InChI |
FOXMYVVLUDGIDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=C(C=C2)O)SSC3=C(C=CC(=C3)C4CCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)

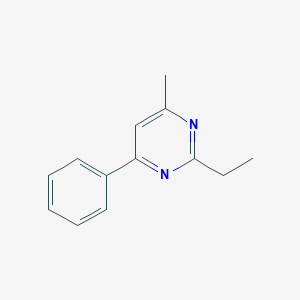

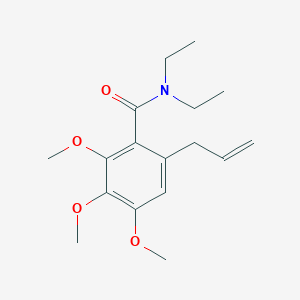
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
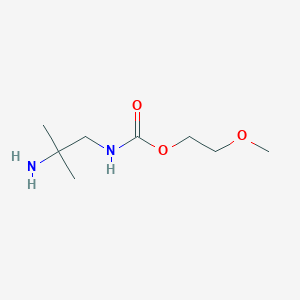
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
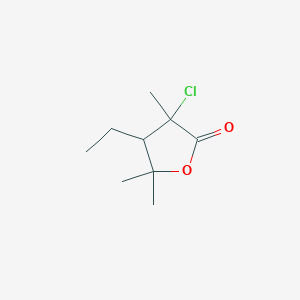

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
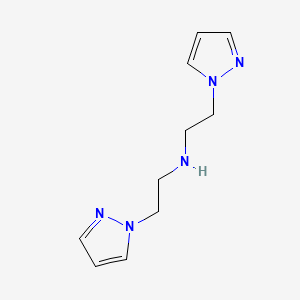
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
